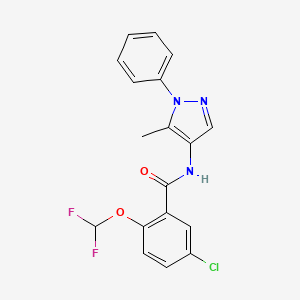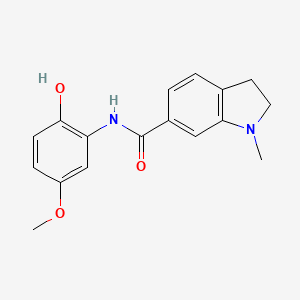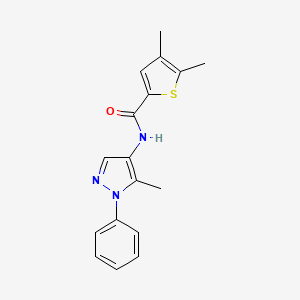
5-chloro-2-(difluoromethoxy)-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(difluoromethoxy)-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide, also known as DFP-10917, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit potent activity against a variety of cancer cell lines.
Mecanismo De Acción
5-chloro-2-(difluoromethoxy)-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide exerts its anti-cancer activity by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, this compound can destabilize these oncogenic proteins, leading to their degradation and ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). It has also been found to modulate the expression of several genes involved in cancer progression and cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-chloro-2-(difluoromethoxy)-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide is its potent anti-cancer activity, which has been demonstrated in both in vitro and in vivo studies. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 5-chloro-2-(difluoromethoxy)-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of HSP90, which could lead to improved anti-cancer therapies. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapies. Additionally, further studies are needed to better understand the mechanisms of action of this compound and to identify biomarkers that could be used to predict patient response to treatment.
Métodos De Síntesis
The synthesis of 5-chloro-2-(difluoromethoxy)-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide involves several steps, including the condensation of 5-chloro-2-(difluoromethoxy)aniline with 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
5-chloro-2-(difluoromethoxy)-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent activity against a variety of cancer cell lines, including lung cancer, breast cancer, colon cancer, and pancreatic cancer. In addition, it has been shown to inhibit the growth of cancer cells in animal models.
Propiedades
IUPAC Name |
5-chloro-2-(difluoromethoxy)-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3O2/c1-11-15(10-22-24(11)13-5-3-2-4-6-13)23-17(25)14-9-12(19)7-8-16(14)26-18(20)21/h2-10,18H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDODMWPIZHRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-methylimidazol-4-yl)ethyl]oxane-2-carboxamide](/img/structure/B7663034.png)
![3,4,5-trimethoxy-N-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7663043.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)pyridin-3-amine](/img/structure/B7663050.png)
![4,4-difluoro-N-[2-(3-methylimidazol-4-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7663054.png)



![N-[(1-propylpyrazol-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridin-3-amine](/img/structure/B7663085.png)

![N-ethyl-4-methyl-3-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]benzamide](/img/structure/B7663116.png)


![5-ethyl-3-methyl-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7663126.png)
![(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7663147.png)
